Menthyl 2-chloroacetate
Overview
Description
Menthyl 2-chloroacetate is an organic compound that belongs to the class of esters. It is derived from menthol and chloroacetic acid. This compound is known for its characteristic minty odor and is used in various applications, including as a flavoring agent and in the synthesis of other chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Menthyl 2-chloroacetate can be synthesized through the esterification of menthol with chloroacetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also involve the use of advanced catalysts, such as resin modified by acidic ionic liquids, to enhance the reaction efficiency and selectivity . The industrial production process is designed to minimize energy consumption and reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Menthyl 2-chloroacetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in this compound can be replaced by other nucleophiles, such as hydroxide ions, to form menthyl glycolate.
Hydrolysis: In the presence of water and a base, this compound can hydrolyze to form menthol and chloroacetic acid.
Esterification and Transesterification: this compound can participate in esterification and transesterification reactions to form other esters.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous medium.
Hydrolysis: The reaction conditions involve the use of a base, such as sodium hydroxide, and water.
Esterification and Transesterification: These reactions require an acid catalyst, such as sulfuric acid, and are carried out under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Menthyl glycolate.
Hydrolysis: Menthol and chloroacetic acid.
Esterification and Transesterification: Various esters depending on the reactants used.
Scientific Research Applications
Menthyl 2-chloroacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound is used in studies related to the biological activity of esters and their potential therapeutic effects.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable esters with various active pharmaceutical ingredients.
Industry: this compound is used as a flavoring agent in the food industry and as a fragrance in the cosmetic industry
Mechanism of Action
The mechanism of action of menthyl 2-chloroacetate involves its interaction with biological membranes and enzymes. The ester group in this compound can undergo hydrolysis to release menthol and chloroacetic acid, which can then interact with various molecular targets. Menthol is known to interact with transient receptor potential cation channel subfamily M member 8 (TRPM8) receptors, leading to a cooling sensation. Chloroacetic acid can act as an alkylating agent, modifying proteins and nucleic acids .
Comparison with Similar Compounds
Menthyl 2-chloroacetate can be compared with other similar compounds, such as:
Methyl chloroacetate: Similar in structure but lacks the menthol moiety, making it less suitable for applications requiring a minty odor.
Ethyl chloroacetate: Similar ester but with an ethyl group instead of a menthyl group, leading to different physical and chemical properties.
Menthyl acetate: Similar ester but without the chlorine atom, resulting in different reactivity and applications
This compound is unique due to its combination of the menthol moiety and the chloroacetate group, which imparts both a characteristic odor and specific reactivity that can be leveraged in various applications.
Properties
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-chloroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClO2/c1-8(2)10-5-4-9(3)6-11(10)15-12(14)7-13/h8-11H,4-7H2,1-3H3/t9-,10+,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQPKRVACXDVNV-OUAUKWLOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)CCl)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)CCl)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601033676 | |
Record name | (+/-)-Menthyl chloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601033676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27994-88-3 | |
Record name | Acetic acid, 2-chloro-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27994-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+/-)-Menthyl chloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601033676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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